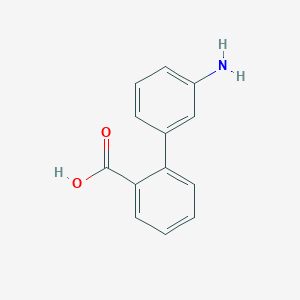

2-(3-Aminophenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLZGGUKWSTQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611256 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-54-6 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3-Aminophenyl)benzoic acid, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Structural Properties

This compound is an aromatic carboxylic acid and a derivative of biphenyl. Its structure, featuring both an amino group and a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Aminobenzoic acid derivatives, as a class, are recognized for their wide range of biological activities.[1][2]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Aminobenzoic acid (Isomer) | 2-Aminobenzoic acid (Isomer) |

| Molecular Formula | C₁₃H₁₁NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |

| Molecular Weight | 213.23 g/mol [3] | 137.14 g/mol | 137.14 g/mol |

| Melting Point | Data not available | 178-180 °C[4] | 146-148 °C |

| Solubility | Data not available | Slightly soluble in water; soluble in acetone, boiling water, hot alcohol.[4] | Slightly soluble in water |

| pKa | Data not available (predicted acidic) | 4.55[5] | 4.78[5] |

| Predicted XlogP | 2.2[6] | 0.7 | 1.2 |

Proposed Synthesis Protocol

Overall Reaction Scheme

The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 3-aminophenylboronic acid.

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromobenzoic acid

-

3-Aminophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Reaction: Heat the mixture to reflux and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer to a pH of ~5-6 with 2M HCl.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.

-

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified product for ¹H NMR and 30-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with both carboxylic acid and amine functionalities.[7] Transfer the solution to a clean 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

-

¹H NMR: Use a standard pulse sequence with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.[7]

-

-

Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~12.5 | broad s | 1H, -COOH |

| ~7.2-7.8 | m | 8H, Aromatic protons | |

| ~5.3 | broad s | 2H, -NH₂ | |

| ¹³C NMR | ~168 | s | C=O (Carboxylic acid) |

| ~149 | s | C-NH₂ | |

| ~114-142 | m | Aromatic carbons |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

Table 3: Predicted Mass Spectrometry Data

| Ion Mode | Adduct | Calculated m/z |

| Positive | [M+H]⁺ | 214.0863 |

| Positive | [M+Na]⁺ | 236.0682 |

| Negative | [M-H]⁻ | 212.0717 |

Data sourced from PubChem predictions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR-IR):

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid (-COOH) |

Biological Activity and Potential Applications

Aminobenzoic acid scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][8][9][10] Derivatives of para-aminobenzoic acid (PABA) have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1]

Hypothetical Mechanism of Action as a Kinase Inhibitor

While the specific biological targets of this compound have not been elucidated, its structure is amenable to acting as a scaffold for kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the ATP-binding pocket of a kinase. The biphenyl structure of this compound could be modified to mimic this interaction.

Caption: Hypothetical signaling pathway showing competitive inhibition of a tyrosine kinase by this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. The protocols and data presented herein are intended to facilitate further research into its properties and potential applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. global.oup.com [global.oup.com]

- 6. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 2-(3-Aminophenyl)benzoic acid

An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CID 21191132). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and purification, and visual workflows to illustrate these processes. The role of this compound as a versatile scaffold in the synthesis of biologically active molecules is also discussed.

Chemical and Physical Properties

This compound is an organic compound featuring a biphenyl backbone with an amine and a carboxylic acid functional group. These functional groups make it a valuable building block in organic synthesis. A summary of its key computed and experimental properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [2] |

| Monoisotopic Mass | 213.07898 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 21191132 (CID) | [1] |

| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | [1] |

| InChIKey | UJLZGGUKWSTQJC-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Appearance | Expected to be a solid at room temperature | |

| Storage Temperature | Room Temperature | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.5 - 8.0 | Multiplet | 8H | Protons on both phenyl rings |

| Amine Protons | ~5.3 | Broad Singlet | 2H | -NH₂ |

| Carboxylic Acid Proton | >12.0 | Broad Singlet | 1H | -COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~168 | -C OOH |

| Aromatic Carbons | 114 - 150 | Phenyl ring carbons |

Note: Predicted chemical shifts are based on data for 3-aminobenzoic acid and general values for substituted biphenyl compounds. Actual experimental values may vary depending on the solvent and other conditions.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 2500-3300 (broad) | Carboxylic acid |

| N-H Stretch | 3300-3500 | Primary amine (two bands) |

| C=O Stretch | 1680-1710 | Carboxylic acid dimer |

| C=C Stretch | 1450-1600 | Aromatic ring |

| C-N Stretch | 1250-1360 | Aromatic amine |

Reference for typical IR frequencies of aminobenzoic acids.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Suzuki Coupling

A common and effective method for synthesizing biphenyl compounds is the Suzuki coupling reaction. This protocol outlines the synthesis of this compound starting from 2-bromobenzoic acid and 3-aminophenylboronic acid.

Reactants:

-

2-Bromobenzoic acid

-

3-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 3-aminophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification Protocol: Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization using a mixed solvent system is an effective method. This protocol is adapted from methods used for similar aromatic carboxylic acids.[6]

Solvent System: Ethanol and Water

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to completely dissolve the solid with gentle heating and stirring.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Slowly add hot deionized water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid. If too much precipitate forms, add a small amount of hot ethanol to redissolve it.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and dry them under vacuum.

Analytical Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra for structural verification.[7]

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

Pipette and vial

Procedure:

-

Weighing: Accurately weigh approximately 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolution: Transfer the solid to a small vial and add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is suitable for dissolving both the amine and carboxylic acid functionalities).

-

Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the clear solution into a clean, dry NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the spectrum.

Biological Context and Potential Applications

While this compound itself is not widely reported to have specific biological activities, its structural motif is of significant interest in medicinal chemistry. Aminobenzoic acid derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated for activities such as:

-

Antiproliferative Activity: Cinnamoyl derivatives of aminobenzamides have been shown to act as antitubulin agents, inhibiting the growth of various cancer cell lines.[10]

-

Antimycobacterial Activity: Phenylaminobenzoic acid derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis.[11]

-

Antimicrobial Agents: The general class of benzoic acid derivatives is widely used in food preservation and pharmaceuticals for its antimicrobial properties.[8]

Therefore, this compound serves as a key starting material or scaffold. Its two reactive handles—the amine and carboxylic acid groups—allow for diverse chemical modifications to generate libraries of novel compounds for drug discovery screening.

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable intermediate in organic synthesis. This guide has provided a summary of its physicochemical and spectral characteristics, along with detailed, practical protocols for its synthesis, purification, and analysis. Its primary significance lies in its role as a versatile scaffold for the development of new chemical entities with potential therapeutic applications in oncology, infectious diseases, and inflammation research.

References

- 1. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. 3-(2-Aminophenyl)benzoic acid | 177171-15-2 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 2-(3-Aminophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(3-Aminophenyl)benzoic acid (C₁₃H₁₁NO₂), a molecule of interest in medicinal chemistry and materials science. This document outlines the key physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for its characterization. Due to the limited availability of experimental crystallographic and spectroscopic data in public databases, this guide leverages high-quality predicted data to serve as a foundational resource for researchers. The methodologies provided are based on established analytical techniques for similar aromatic compounds.

Introduction

This compound is an aromatic carboxylic acid containing a biphenyl backbone with amino and carboxylic acid functional groups. This unique substitution pattern imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. An accurate and thorough structural elucidation is paramount for understanding its reactivity, intermolecular interactions, and potential biological activity. This guide aims to provide a detailed overview of the necessary analytical techniques for the complete structural characterization of this compound.

Physicochemical and Predicted Properties

A summary of the key identifiers and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1][2] |

| Molecular Weight | 213.23 g/mol | ECHEMI[3] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16) | PubChem[1] |

| Predicted XLogP3 | 2.4 | ECHEMI[3] |

| Predicted Hydrogen Bond Donor Count | 2 | ECHEMI[3] |

| Predicted Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |

Spectroscopic Analysis

This section details the predicted spectroscopic data for this compound. Spectroscopic techniques are essential for confirming the molecular structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are provided below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Multiplet | 1H | Aromatic H |

| ~7.2 - 7.6 | Multiplet | 5H | Aromatic H |

| ~6.6 - 6.8 | Multiplet | 2H | Aromatic H |

| ~5.0 - 5.5 | Singlet (broad) | 2H | -NH₂ |

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | -COOH |

| ~148.0 | C-NH₂ |

| ~115.0 - 142.0 | Aromatic C |

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (amine) |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid)[4] |

| 1680 - 1710 | Strong | C=O stretch (carboxylic acid)[5] |

| 1600 - 1620 | Medium | N-H bend (amine) |

| 1450 - 1600 | Medium to Strong | C=C stretch (aromatic) |

| 1210 - 1320 | Strong | C-O stretch (carboxylic acid)[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 214.08626 |

| [M+Na]⁺ | 236.06820 |

| [M-H]⁻ | 212.07170 |

Source: PubChem[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

A common method for the synthesis of aminobenzoic acid derivatives involves the reaction of an aminobenzoic acid with a suitable halide.[6] A potential synthetic route for this compound could be adapted from related biphenyl syntheses, such as a Suzuki coupling reaction.

Materials:

-

3-Bromoaniline

-

2-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Toluene, Ethanol, Water mixture)

Procedure:

-

In a round-bottom flask, dissolve 3-bromoaniline and 2-carboxyphenylboronic acid in the solvent mixture.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture to reflux and stir for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[7][8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Optimize the spectral parameters, including the number of scans, relaxation delay, and spectral width, to obtain high-quality spectra.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[9]

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Analysis

Caption: General experimental workflow for structural analysis.

Conclusion

This technical guide provides a foundational framework for the structural analysis of this compound. The compiled predicted data serves as a valuable reference for interpreting experimental results. The detailed protocols for synthesis and characterization offer practical guidance for researchers working with this compound and its derivatives. A thorough understanding of its structure is the first step towards unlocking its potential in drug discovery and materials science.

References

- 1. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-Aminophenyl)benzoate | C13H10NO2- | CID 40424059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 2-(3-Aminophenyl)benzoic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(3-Aminophenyl)benzoic Acid

This compound is an organic molecule featuring a biphenyl backbone with both an amino (-NH₂) and a carboxylic acid (-COOH) functional group. The presence of these polar, ionizable groups, combined with a significant non-polar aromatic structure, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding its solubility is crucial for applications in medicinal chemistry, materials science, and pharmaceutical development, where it may serve as a key intermediate or a final active molecule.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound possesses both polar and non-polar characteristics:

-

Polar Characteristics: The amino group is basic and can act as a hydrogen bond donor. The carboxylic acid group is acidic and can act as both a hydrogen bond donor and acceptor. These groups will favor interactions with polar solvents.

-

Non-Polar Characteristics: The two phenyl rings constitute a significant non-polar, hydrophobic portion of the molecule, which will favor interactions with non-polar solvents.

Based on this structure, the following general solubility trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar functional groups and the aromatic rings.

-

Moderate Solubility: Likely in polar protic solvents like alcohols (e.g., methanol, ethanol) and in solvents with intermediate polarity like acetone and ethyl acetate. In protic solvents, the extent of solubility will be a balance between favorable hydrogen bonding with the solvent and the energy required to break up the crystal lattice of the solid.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether. The energy gained from weak van der Waals interactions between the biphenyl structure and these solvents is unlikely to overcome the strong intermolecular forces (hydrogen bonding and π-stacking) in the solid state of the compound.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to populate as data becomes available.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

| e.g., DMSO | 25 | Data Not Available | Data Not Available | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a generalized procedure for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal saturation method followed by concentration analysis.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2. Experimental Workflow

An In-depth Technical Guide on the Acid Dissociation Constant (pKa) of 2-(3-Aminophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the acid dissociation constant (pKa) of 2-(3-aminophenyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule in readily accessible literature, this document focuses on providing a robust framework for understanding its pKa by analyzing closely related structural isomers. Furthermore, it outlines a comprehensive experimental protocol for the empirical determination of this crucial physicochemical parameter, which is of significant importance in drug discovery and development for predicting the behavior of molecules in physiological environments.

Introduction to pKa and its Importance

The pKa value is a quantitative measure of the strength of an acid in solution. It is the negative logarithm of the acid dissociation constant (Ka) and is a critical parameter in understanding the ionization state of a molecule at a given pH. For ionizable drug candidates, the pKa value influences a multitude of biopharmaceutical properties, including solubility, permeability, protein binding, and ultimately, pharmacokinetic and pharmacodynamic profiles. This compound, possessing both an acidic carboxylic acid group and a basic amino group, is an amphoteric molecule with two distinct pKa values.

pKa Values of Aminobenzoic Acid Isomers

While a specific, experimentally determined pKa value for this compound is not prominently reported, the pKa values of its structural isomers—2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid—provide valuable context for estimation. The electronic effects (inductive and resonance) of the amino group's position relative to the carboxylic acid group significantly influence their respective acidities.

| Compound | pKa1 (Carboxylic Acid) | pKa2 (Ammonium Ion) |

| 2-Aminobenzoic acid | 4.78 | ~2.1 (estimated) |

| 3-Aminobenzoic acid | 4.55 | ~3.1 (estimated) |

| 4-Aminobenzoic acid | 4.85[1] | 2.38[1] |

Note: The pKa values for the ammonium ion of 2- and 3-aminobenzoic acid are estimated based on the known values for anilinium ions and related compounds. The exact experimental conditions can influence these values.

For this compound, one would anticipate two pKa values: one for the dissociation of the carboxylic acid proton (pKa1) and another for the protonation of the amino group (pKa2, referring to the pKa of the conjugate acid). The pKa of the carboxylic acid is expected to be in a similar range to its isomers, likely between 4 and 5. The pKa of the amino group is also expected to be in the range of 2 to 5, typical for an aromatic amine.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance. The following protocol outlines the steps for determining the pKa values of an amphoteric compound like this compound.

Materials and Equipment:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO2-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized, CO2-free water. A cosolvent, such as methanol or DMSO, may be used if the compound has low aqueous solubility, though this will affect the apparent pKa.

-

Acidification: Add a stoichiometric excess of standardized HCl to the sample solution to ensure both the carboxylic acid and amino groups are fully protonated.

-

Titration Setup: Place the beaker with the acidified sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration past the second equivalence point to obtain a complete titration curve.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The titration curve will show two inflection points, corresponding to the neutralization of the excess HCl and the deprotonation of the carboxylic acid, and the deprotonation of the protonated amino group. The pKa values can be determined from the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid (pKa1), and the second half-equivalence point corresponds to the pKa of the ammonium group (pKa2).

Visualization of Methodologies

Logical Relationship of pKa and Ionization States

The following diagram illustrates the relationship between the pH of the environment and the predominant ionization state of this compound.

Caption: Predominant species of this compound at different pH ranges.

Experimental Workflow for pKa Determination

This diagram outlines the general workflow for the potentiometric titration method described above.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

An In-Depth Technical Guide on the Discovery and History of 2-(3-Aminophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis logically follows the development of key named reactions in the early 20th century. This document explores the plausible historical context of its synthesis, details established experimental protocols for its preparation, presents its physicochemical and spectroscopic data, and discusses its applications as a versatile building block in drug discovery and materials science.

Historical Context and Discovery

The specific date and discoverer of this compound are not prominently documented in historical chemical literature. However, its structural motif, an N-arylanthranilic acid derivative, points towards its probable first synthesis in the early 20th century, following the advent of seminal C-N bond-forming reactions.

The most pertinent of these are the Ullmann condensation , first reported by Fritz Ullmann in 1903, and the related Goldberg reaction , described by Irma Goldberg in 1906. These copper-catalyzed reactions provided the first reliable methods for the arylation of amines and amides, respectively. Given that this compound can be synthesized via the coupling of a 2-halobenzoic acid with a protected or unprotected 3-aminophenyl derivative, it is highly probable that its first preparation was achieved by early practitioners of these groundbreaking reactions.

The likely synthetic route to this compound would have involved the coupling of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 3-nitroaniline, followed by the reduction of the nitro group to an amine. This two-step approach would have been a logical extension of the early applications of the Ullmann and Goldberg reactions.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [2] |

| CAS Number | 67856-54-6 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. |

Spectroscopic Data:

While specific experimental spectra for this compound are not widely published, theoretical and comparative data for aminobenzoic acid isomers provide a strong basis for its characterization.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of 6.5-8.0 ppm), amine protons (a broad singlet), and a carboxylic acid proton (a broad singlet downfield). |

| ¹³C NMR | Aromatic carbons (signals in the range of 110-150 ppm) and a carboxylic carbon (a signal downfield, >165 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 213. |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or the Goldberg reaction. A general two-step procedure is outlined below.

Step 1: Synthesis of 2-(3-Nitrophenyl)benzoic acid via Ullmann Condensation

This step involves the coupling of a 2-halobenzoic acid with 3-nitroaniline in the presence of a copper catalyst and a base.

-

Reactants: 2-Chlorobenzoic acid (1 equivalent), 3-Nitroaniline (1-1.2 equivalents)

-

Catalyst: Copper(I) iodide (CuI) or Copper powder (5-10 mol%)

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2 equivalents)

-

Solvent: High-boiling polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Nitrobenzene.

-

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid, 3-nitroaniline, potassium carbonate, and the copper catalyst.

-

Add the solvent and heat the mixture to a high temperature (typically 150-210 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into acidic water to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

-

Step 2: Reduction of 2-(3-Nitrophenyl)benzoic acid to this compound

The nitro group of the intermediate is reduced to an amine using a standard reducing agent.

-

Reactant: 2-(3-Nitrophenyl)benzoic acid (1 equivalent)

-

Reducing Agent: Tin(II) chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C).

-

Procedure (using SnCl₂/HCl):

-

Dissolve 2-(3-Nitrophenyl)benzoic acid in a suitable solvent like ethanol or acetic acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization.

-

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

Aminobenzoic acids are recognized as important "building blocks" in the pharmaceutical industry due to their structural versatility.[3] The presence of both an amino and a carboxylic acid group allows for a wide range of chemical modifications, making them ideal scaffolds for the development of new therapeutic agents.

While specific biological activities of this compound itself are not extensively reported, its derivatives have been investigated for various therapeutic applications. The N-aryl anthranilic acid core is a known pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antibacterial

-

Antiviral

-

Antioxidant [4]

The structural framework of this compound provides a valuable starting point for the synthesis of combinatorial libraries to screen for novel biological activities.

In materials science, the bifunctional nature of this molecule makes it a candidate for the synthesis of polymers, dyes, and other functional organic materials.

Signaling Pathways

Currently, there is no specific information in the public domain detailing the direct interaction of this compound with any particular signaling pathways. However, as a building block for drug discovery, its derivatives could be designed to target a multitude of biological pathways implicated in various diseases. For instance, derivatives could be synthesized to act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. Further research is required to explore the specific biological targets and mechanisms of action of compounds derived from this scaffold.

Conclusion

This compound, while lacking a detailed and celebrated history of its discovery, represents a fundamentally important molecule whose synthesis is a direct consequence of the development of modern organic chemistry. Its preparation via established methods like the Ullmann condensation highlights the power of copper-catalyzed cross-coupling reactions. The true value of this compound lies in its potential as a versatile building block for the creation of novel molecules with diverse applications in medicine and materials science. Further exploration of the biological activities of its derivatives is a promising avenue for future research and development.

References

theoretical studies on 2-(3-Aminophenyl)benzoic acid

An In-Depth Technical Guide to the Theoretical Studies of 2-(3-Aminophenyl)benzoic acid

Abstract

This compound is a biphenyl compound featuring both an amine and a carboxylic acid group, making it a molecule of interest for organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this molecule and its derivatives. It covers quantum chemical calculations such as Density Functional Theory (DFT) for geometric and electronic structure analysis, Frontier Molecular Orbital (HOMO-LUMO) theory for reactivity prediction, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, the guide discusses the application of molecular docking simulations to explore potential therapeutic applications. Methodologies are detailed, and key data are presented in structured tables and logical diagrams to serve as a foundational resource for researchers in the field.

**1. Introduction

This compound (Molecular Formula: C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol ) belongs to the class of aminobenzoic acids.[1][2] These compounds are recognized as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] Theoretical studies provide a powerful, non-experimental route to understanding the intrinsic properties of such molecules. By employing computational methods, researchers can predict molecular structure, stability, reactivity, and potential interactions with biological targets, thereby guiding further experimental work. This guide focuses on the core theoretical approaches used to study this compound and related derivatives.

Caption: Chemical structure of this compound.

Computational and Experimental Protocols

Theoretical studies on benzoic acid derivatives predominantly rely on quantum chemical calculations, particularly Density Functional Theory (DFT). Molecular docking is another key computational tool for investigating potential biological activity.

Quantum Chemical Calculations Protocol

Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

-

Software: The Gaussian suite of programs is commonly used for these calculations.[5]

-

Method: Density Functional Theory (DFT) is a preferred method. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[5] Other functionals like CAM-B3LYP may also be used for specific properties like pKa determination.[6][7]

-

Basis Set: A variety of basis sets are used, with Pople-style basis sets like 6-31G++(d,p) or 6-311++G(d,p) being common choices, as they provide a good description of electronic structure, including polarization and diffuse functions.[5]

-

Geometry Optimization: The molecular structure is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

-

Vibrational Frequency Analysis: Theoretical vibrational frequencies (FT-IR, Raman) are calculated from the optimized geometry. These are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data.[8]

-

Electronic Properties: Key electronic properties are derived from the optimized structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).[5]

Caption: Workflow for theoretical analysis of molecular properties.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for structure-based drug design.

-

Software: Tools like PyRx, AutoDock, and Discovery Studio are commonly used for docking studies.[9]

-

Target Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand, such as this compound, is generated and energy-minimized using appropriate force fields.

-

Docking Simulation: The ligand is placed in the defined binding site of the target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The simulation explores various conformations and orientations of the ligand.

-

Analysis: The results are analyzed to identify the best docking pose, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.[10]

Theoretical Results and Discussion

Molecular Geometry

DFT calculations provide optimized bond lengths and angles that are expected to show good agreement with experimental data from techniques like X-ray diffraction.[5] While specific crystallographic data for this compound is not detailed in the searched literature, studies on related benzoic acid derivatives have validated the accuracy of DFT methods.[11]

Table 1: Predicted Geometrical Parameters (Conceptual)

| Parameter | Description | Expected Outcome |

|---|---|---|

| C-C Bond Lengths | Aromatic ring bonds | ~1.39 - 1.41 Å |

| C-N Bond Length | Amine group attachment | ~1.38 - 1.40 Å |

| C-C(=O) Bond Length | Carboxylic acid group | ~1.48 - 1.50 Å |

| C=O Bond Length | Carbonyl in COOH | ~1.21 - 1.23 Å |

| C-C-C Bond Angles | Within aromatic rings | ~120° |

| O-C=O Bond Angle | Carboxylic acid group | ~123° |

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis helps in the assignment of bands in experimental FT-IR and Raman spectra.[8] Key vibrational modes for this compound would include stretches for the O-H of the carboxylic acid, N-H of the amine, C=O of the carbonyl, and various C-C and C-H vibrations of the aromatic rings.

Table 2: Key Predicted FT-IR Vibrational Frequencies (Conceptual)

| Assignment | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Carboxylic acid O-H stretch | 3000 - 3300 (broad) |

| ν(N-H) | Amine N-H symmetric/asymmetric stretch | 3300 - 3500 |

| ν(C=O) | Carbonyl C=O stretch | 1680 - 1710 |

| ν(C=C) | Aromatic ring C=C stretches | 1450 - 1600 |

| δ(N-H) | Amine N-H bending | 1590 - 1650 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron.[5] The energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For a related compound, a HOMO-LUMO energy gap of 3.08 eV was calculated using DFT.[5]

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 3: Frontier Orbital Properties (Conceptual)

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability |

| E_LUMO | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and electron-accepting ability |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | Index of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density of a molecule, which is useful for predicting sites for electrophilic and nucleophilic attack.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), usually around hydrogen atoms, especially the acidic proton of the carboxylic group. These are sites for nucleophilic attack.

-

Green Regions: Represent neutral potential.

Molecular Docking and Potential Biological Activity

While specific docking studies for this compound were not identified in the initial search, the broader class of benzoic acid derivatives has been investigated against various therapeutic targets.[9][10] The aminobenzoic acid scaffold is present in molecules with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][12][13]

Table 4: Potential Therapeutic Targets for Benzoic Acid Derivatives

| Target Class | Example Protein (PDB ID) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Carbonic Anhydrase | 3FFP | Glaucoma, Epilepsy | |

| Viral Proteases | e.g., SARS-CoV-2 Main Protease | Antiviral | [10] |

| Cyclooxygenases (COX) | - | Anti-inflammatory | [14] |

| Cholinesterases (AChE) | - | Alzheimer's Disease |[12] |

Molecular docking could be employed to screen this compound against these and other targets to identify its potential as a therapeutic agent.

Caption: A logical workflow for in silico molecular docking studies.

Conclusion

Theoretical studies offer a robust framework for the in-depth characterization of this compound. DFT calculations can provide reliable data on its geometric, vibrational, and electronic properties, which are essential for understanding its chemical behavior. HOMO-LUMO and MEP analyses further elucidate its reactivity and potential interaction sites. While experimental data for this specific molecule is sparse in the literature, the methodologies outlined here, which have been validated on similar compounds, provide a clear path for future computational investigation. Furthermore, molecular docking presents a promising avenue to explore the therapeutic potential of this compound by screening it against various biological targets. This guide serves as a comprehensive resource for researchers aiming to apply computational chemistry techniques to explore the properties and potential applications of this and related molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activity of 2-(3-Aminophenyl)benzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activity of 2-(3-Aminophenyl)benzoic acid. As of the date of this publication, direct experimental studies on this specific compound are limited in publicly accessible literature. The hypotheses and methodologies presented herein are based on the well-documented activities of structurally analogous compounds, primarily the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This compound is an aromatic carboxylic acid containing a diphenylamine-like backbone. This core structure is isomeric to N-phenylanthranilic acid (fenamic acid), the parent compound for a class of widely used NSAIDs.[1][2][3] Based on this strong structural analogy, the primary hypothesized biological activity for this compound is the inhibition of cyclooxygenase (COX) enzymes , leading to anti-inflammatory and analgesic effects.[4][5][6] Secondary activities, common to aminobenzoic acid derivatives, could include anticancer and antioxidant properties. This whitepaper outlines the theoretical mechanism of action, provides quantitative data from analogous compounds, details relevant experimental protocols for validation, and visualizes key pathways and workflows.

Hypothesized Biological Activity and Mechanism of Action

Primary Hypothesized Activity: Anti-inflammatory via COX Inhibition

The fenamate class of NSAIDs, including mefenamic acid and meclofenamic acid, exert their therapeutic effects by inhibiting COX-1 and COX-2 enzymes.[4][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are critical mediators of inflammation, pain, and fever.[6][7] Inhibition of prostaglandin synthesis is the cornerstone of the anti-inflammatory action of NSAIDs.[7]

Given that this compound shares the diphenylamine carboxylic acid scaffold, it is highly probable that it also binds to the active site of COX enzymes, preventing substrate access and subsequent prostaglandin production.

Downstream Signaling: Modulation of the NF-κB Pathway

Prostaglandins, particularly PGE2, can amplify inflammatory responses by modulating various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of genes involved in inflammation and immunity.[8][9][10] By inhibiting prostaglandin production, this compound would indirectly suppress the potentiation of NF-κB signaling, leading to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][11]

Other Potential Activities

Derivatives of aminobenzoic acids have demonstrated a wide range of biological activities. Therefore, secondary investigations into the potential of this compound could include:

-

Anticancer Activity: Many aminobenzoic acid analogs exhibit cytotoxic effects against various cancer cell lines.

-

Antioxidant Activity: The aminophenyl moiety could confer radical scavenging properties.

-

Antimicrobial Activity: Various derivatives have shown efficacy against bacterial and fungal strains.

Quantitative Data from Structurally Analogous Compounds

To provide a quantitative context for the hypothesized COX inhibition, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for several well-characterized fenamate NSAIDs against human COX-1 and COX-2. It is anticipated that this compound would exhibit values within a similar range.

| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Mefenamic Acid | 40 nM | 3 µM | 0.013 | [8][9] |

| Flufenamic Acid | Data unavailable | Data unavailable | Non-selective inhibitor | |

| Tolfenamic Acid | Not achieved | 0.2 µM | >1 (Selective for COX-2) | [4] |

| Meclofenamic Acid | 40 nM | 50 nM | 0.8 |

Note: IC₅₀ values can vary based on assay conditions. The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, the following standard experimental protocols are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Methodology:

-

Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add buffer, co-factors, and the COX enzyme solution to each well.

-

Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the wells. Pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Reaction Termination: Stop the reaction after a fixed time (e.g., 2 minutes) by adding a strong acid (e.g., 2.0 M HCl).

-

Product Quantification: The primary product, Prostaglandin H2 (PGH2), is unstable. Therefore, its downstream, more stable product, Prostaglandin E2 (PGE2), is typically quantified using methods like Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on the metabolic activity and viability of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours to allow viable, metabolically active cells to reduce the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This compound possesses a molecular scaffold strongly indicative of anti-inflammatory activity mediated by the inhibition of COX enzymes. Its structural relationship to the fenamate class of NSAIDs provides a solid foundation for this hypothesis. Further potential as an anticancer or antioxidant agent may also exist.

The immediate path forward requires the empirical validation of these hypotheses. The synthesis of this compound followed by the execution of the in vitro COX inhibition and cytotoxicity assays detailed in this paper are critical next steps. Positive results from these initial screens would warrant further investigation, including in vivo animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its potential as a novel therapeutic agent.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is Flufenamic Acid used for? [synapse.patsnap.com]

- 9. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Synthesis Route for 2-(3-Aminophenyl)benzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of 2-(3-Aminophenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by a catalytic hydrogenation to reduce a nitro group to the target primary amine. This application note includes detailed experimental protocols, a summary of quantitative data, and a diagram illustrating a relevant biological pathway associated with aminobiphenyl compounds.

Introduction

Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a carboxylic acid and an amino group on adjacent phenyl rings, makes it a valuable building block for the synthesis of more complex heterocyclic systems and as a potential ligand for metal catalysts. The synthetic strategy outlined herein is designed to be robust and scalable, utilizing well-established and high-yielding chemical transformations.

Overall Synthesis Scheme

The synthesis of this compound is achieved through the following two-step route:

-

Step 1: Suzuki-Miyaura Coupling. 2-Bromobenzoic acid is coupled with 3-nitrophenylboronic acid using a palladium catalyst to form 2-(3-nitrophenyl)benzoic acid.

-

Step 2: Catalytic Hydrogenation. The intermediate, 2-(3-nitrophenyl)benzoic acid, is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the corresponding amine, yielding the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on literature precedents for similar transformations.[1][2][3]

| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1 | Suzuki-Miyaura Coupling | 2-Bromobenzoic acid, 3-Nitrophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | 2-(3-Nitrophenyl)benzoic acid | 85-95 | >95 |

| 2 | Catalytic Hydrogenation | 2-(3-Nitrophenyl)benzoic acid | 10% Pd/C, H₂ | Methanol | 25 | 4-6 | This compound | >95 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitrophenyl)benzoic acid via Suzuki-Miyaura Coupling

Materials:

-

2-Bromobenzoic acid (1.0 eq)

-

3-Nitrophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

-

In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst mixture to the reaction flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromobenzoic acid.

-

Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude 2-(3-nitrophenyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

-

2-(3-Nitrophenyl)benzoic acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a hydrogenation flask, add 2-(3-nitrophenyl)benzoic acid (1.0 eq) and methanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the flask and connect it to a hydrogen gas source.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature (25 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrate and washings and concentrate the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the final product as a solid.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Metabolic activation pathway of 4-aminobiphenyl.[4][5]

References

Application Notes and Protocols for the Synthesis of 2-(3-Aminophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory protocol for the synthesis of 2-(3-Aminophenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biaryl backbone, followed by the reduction of a nitro group to the desired amine.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate. The values are based on typical yields reported for analogous reactions in the scientific literature.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 2-(3-Nitrophenyl)benzoic acid | C₁₃H₉NO₄ | 243.22 | 85-95 | >95 |

| 2 | This compound | C₁₃H₁₁NO₂ | 213.23 | 90-99 | >98 |

Experimental Protocols

This section details the methodologies for the two key stages in the preparation of this compound.